{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid
CAS No.: 152171-23-8
Cat. No.: VC16849752
Molecular Formula: C14H12O2S2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152171-23-8 |
|---|---|
| Molecular Formula | C14H12O2S2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 2-(4-phenylsulfanylphenyl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) |
| Standard InChI Key | HCCAEBZJFMPPRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is C₁₄H₁₂O₂S₂, with a molecular weight of 292.38 g/mol. Its structure consists of a benzene ring substituted at the para position with two distinct sulfur-based functional groups:
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A phenylsulfanyl group (-S-C₆H₅)
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A sulfanylacetic acid group (-S-CH₂-COOH)
Stereoelectronic Features
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The sulfanyl groups (-S-) introduce electron-rich regions due to sulfur’s lone pairs, enhancing nucleophilic reactivity at these sites .
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The acetic acid moiety provides a carboxylic acid functional group, enabling hydrogen bonding and salt formation.
Table 1: Comparative Molecular Properties of Related Compounds
Synthesis and Preparation
While no direct synthesis routes for {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid are documented, methodologies for analogous compounds suggest plausible strategies:
Nucleophilic Substitution
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Thiol-alkylation: Reacting 4-mercaptophenyl acetic acid with iodobenzene under basic conditions could yield the target compound .
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Two-step functionalization: Introducing sulfanyl groups sequentially via Ullmann coupling or Mitsunobu reactions .
Oxidation Considerations
The sulfanyl groups are susceptible to oxidation, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis to prevent formation of sulfoxides or sulfones .
Chemical Reactivity and Functionalization
Oxidation Reactions
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Controlled oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts sulfanyl groups to sulfoxides (-SO-) or sulfones (-SO₂-) .
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Example:
Nucleophilic Substitution
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The bromine in analogs like (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid undergoes substitution with amines or alkoxides. For the target compound, similar reactivity is anticipated at electrophilic sites.
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